2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid
Description
Chemical Structure: This compound (CAS 74864-32-7) consists of a 1,3-thiazol-4-yl ring directly bonded to a central carbon atom, which is also substituted with a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid moiety. Its molecular formula is C₁₀H₁₄N₂O₄S, with a molecular weight of 258.29 g/mol . Applications: Primarily used as a synthetic intermediate in pharmaceuticals, particularly for cephalosporin antibiotics , its Boc group facilitates selective deprotection during peptide coupling or heterocycle synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-7(8(13)14)6-4-17-5-11-6/h4-5,7H,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUWKACNDMYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid, also known as N-Boc-2-amino-4-thiazolacetic acid, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Chemical Formula : C10H14N2O4S
- Molecular Weight : 258.3 g/mol
- CAS Number : 73181-56-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc) protected amino acids. The process can be optimized to yield high purity and yield through various organic synthesis techniques.
Antiviral and Antimicrobial Effects
Recent studies have highlighted the antiviral properties of thiazole derivatives, including this compound. Research indicates that compounds containing the thiazole ring exhibit significant activity against various viruses and bacteria. For instance, derivatives have shown higher antiviral activities against the Tobacco Mosaic Virus (TMV), outperforming traditional agents like ningnanmycin in specific assays .
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects in vitro. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of fibroblasts in liver fibrosis models. In a study involving LX-2 cells (a human hepatic stellate cell line), treatment with this compound resulted in a significant decrease in the expression of fibrosis markers such as COL1A1 and α-SMA .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Amine Substitution : The presence of the Boc group enhances solubility and stability, impacting its bioavailability.
- Thiazole Ring : Variations in substituents on the thiazole ring significantly affect antiviral potency and selectivity.
A comparative analysis of related compounds reveals that modifications at specific positions can lead to enhanced inhibitory effects against fibrosis-related gene expression .
Case Study 1: Liver Fibrosis Model
In a controlled study, LX-2 cells were treated with varying concentrations of this compound alongside TGFβ1 stimulation. The results indicated a dose-dependent reduction in fibrosis markers, highlighting its potential as a therapeutic agent for liver fibrosis .
| Concentration (μmol/L) | COL1A1 Expression (%) | α-SMA Expression (%) |
|---|---|---|
| 50 | 45 | 40 |
| 100 | 30 | 25 |
| 200 | 15 | 10 |
Case Study 2: Antiviral Activity Against TMV
In vivo studies demonstrated that derivatives containing similar structural features exhibited curative activities against TMV, suggesting that modifications to the thiazole structure can enhance antiviral efficacy .
Scientific Research Applications
Research indicates that 2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid exhibits various biological activities that make it a candidate for further investigation:
- Antimicrobial Properties : Studies have shown that thiazole derivatives can possess antimicrobial effects. The thiazole ring in this compound may enhance its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that compounds containing thiazole moieties may exhibit anticancer properties. This compound's structural features could be explored for their ability to induce apoptosis in cancer cells or inhibit tumor growth.
- Enzyme Inhibition : Thiazole derivatives are known to interact with various enzymes, potentially serving as enzyme inhibitors. This property can be utilized in designing inhibitors for specific targets in metabolic pathways.
Applications in Drug Development
The unique structure of this compound opens avenues for its application in pharmaceutical research:
- Lead Compound for Drug Design : Its ability to interact with biological targets makes it a valuable lead compound in drug design. Researchers can modify its structure to enhance efficacy and reduce toxicity.
- Synthesis of Prodrugs : The tert-butoxycarbonyl (Boc) group can be used in the synthesis of prodrugs, which are inactive compounds that convert into active drugs within the body. This approach can improve the bioavailability and solubility of therapeutic agents.
Agricultural Applications
In addition to its medicinal uses, this compound may have applications in agriculture:
- Pesticide Development : Given its potential antimicrobial properties, it could be investigated as a base structure for developing new pesticides or fungicides that target specific agricultural pests or diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomers and Positional Variants
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic Acid (CAS 89336-46-9)
- Structure: The Boc group is attached to the amino substituent at position 2 of the thiazole ring, contrasting with the parent compound’s substitution at position 3.
- Molecular Formula : C₁₀H₁₄N₂O₄S (identical to the parent compound).
2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic Acid (CAS 119434-75-2)
Substituted Derivatives
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic Acid (CAS 255874-78-3)
- Structure : Replaces the Boc group with a 4-chlorobenzoyl moiety.
- Molecular Formula : C₁₂H₉ClN₂O₃S.
- Reported purity: 95% .
2-{[(tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic Acid (CAS 438252-51-8)
- Structure : Incorporates a 2-ethyl substituent on the thiazole ring.
- Molecular Formula : C₁₂H₁₈N₂O₄S.
Functionalized Analogues
2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic Acid
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid, and how is the product characterized?
The synthesis typically involves multi-step reactions starting with a thiazole core. A common approach includes:
- Step 1 : Reaction of a thiazole-4-yl acetic acid derivative with tert-butoxycarbonyl (Boc) chloride in the presence of a base (e.g., triethylamine) to protect the amino group .
- Step 2 : Purification via column chromatography, followed by characterization using ¹H/¹³C NMR to confirm Boc-group integration and thiazole ring protons. Mass spectrometry (HRMS) is critical to verify molecular weight .
- Step 3 : Final validation with FT-IR to detect carbonyl (C=O) and carbamate (N–C=O) stretches (~1700 cm⁻¹) .
Q. How can the Boc protective group be selectively removed during downstream functionalization?
The Boc group is acid-labile. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 2–4 hours. The reaction is monitored by TLC, and the product is isolated via solvent evaporation followed by neutralization with a weak base (e.g., NaHCO₃) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.
- Decomposition : Exposure to moisture or acids can cleave the Boc group, generating tert-butanol and CO₂. Monitor for gas evolution during reactions .
- Handling : Use gloves and eye protection due to potential skin/eye irritation (H315, H319 hazard codes) .
Advanced Research Questions
Q. How can reaction yields be optimized for Boc protection of the thiazole-4-yl acetic acid precursor?
Key parameters include:
- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
- Base Selection : Triethylamine or DMAP improves Boc-Cl activation.
- Temperature : Maintain 0–5°C during Boc-Cl addition to reduce exothermic side reactions.
- Stoichiometry : A 1.2–1.5 molar excess of Boc-Cl ensures complete amino-group protection .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Contradiction Source : Impurities from incomplete Boc protection or thiazole ring oxidation.
- Resolution :
- Perform 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.
- Use HPLC-MS to detect low-abundance byproducts (e.g., tert-butoxycarbonyl-oxazolone adducts).
- Compare experimental IR spectra with computational predictions (DFT/B3LYP) for carbonyl vibrational modes .
Q. How can computational modeling aid in predicting reactivity or biological interactions?
- Quantum Chemical Calculations : Use Density Functional Theory (DFT) at the B3LYP/6-31G* level to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., Boc deprotection energy barriers).
- Predict binding affinities to biological targets (e.g., thiazole-ring interactions with enzymes) .
Q. What experimental designs are recommended for evaluating biological activity in cell-based assays?
- Dose-Response Studies : Test concentrations from 1 nM–100 µM to establish IC₅₀ values.
- Controls : Include a Boc-free analog to differentiate Boc-group effects from thiazole-mediated activity.
- Assay Conditions : Use serum-free media to avoid esterase-mediated Boc hydrolysis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Potential factors include:
- Compound Purity : Verify via HPLC (>95% purity). Contaminants like tert-butanol (from Boc hydrolysis) can skew results .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .
Q. What methods validate the stereochemical integrity of the molecule during synthesis?
- Chiral HPLC : Compare retention times with enantiopure standards.
- Circular Dichroism (CD) : Detect Cotton effects near 220–250 nm for thiazole ring chirality.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
